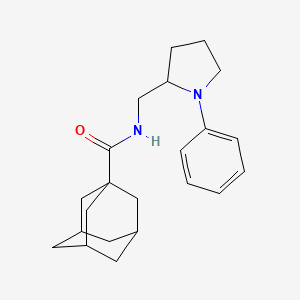
(3r,5r,7r)-N-((1-phenylpyrrolidin-2-yl)methyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-((1-phenylpyrrolidin-2-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H30N2O and its molecular weight is 338.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Brain Concentration of NMDA Receptor Antagonists
Adamantane derivatives like amantadine have been studied for their N-methyl-D-aspartate (NMDA) receptor antagonist properties, which are useful in managing Parkinson's disease and drug-induced extrapyramidal symptoms. The therapeutic concentrations in the central nervous system under treatment conditions have been examined, indicating homogenous distribution across various brain areas and a correlation between treatment duration and drug concentration (Kornhuber et al., 1995).
Radioactive Metabolites in Neurological PET Studies
Studies have identified radioactive metabolites of specific ligands used in positron emission tomography (PET) imaging of the brain, further illustrating the role of adamantane derivatives and similar compounds in neurological research. For example, the behavior of identified radioactive metabolites from [O-methyl-11C]WAY-100635 in monkeys suggests the potential for enhanced signal contrast in PET studies of 5-HT1A receptors (Osman et al., 1996).
Antiviral Drug Resistance Surveillance
Research into adamantanes' effectiveness against influenza viruses has highlighted their role in managing antiviral drug resistance. A study in Alberta, Canada, observed a significant increase in adamantane resistance among circulating H3N2 viruses, indicating the need for ongoing surveillance and evaluation of antiviral drug use (Pabbaraju et al., 2008).
Adamantanes and COVID-19
A notable study investigated the potential protective effects of adamantanes in patients with neurological diseases (multiple sclerosis, parkinsonism, cognitive impairment) against COVID-19. Patients receiving treatment with amantadine or memantine showed no clinical manifestations of the disease, suggesting a need for further research on adamantanes' protective effects against COVID-19 manifestation in patients with neurological diseases (Rejdak & Grieb, 2020).
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-21(22-12-16-9-17(13-22)11-18(10-16)14-22)23-15-20-7-4-8-24(20)19-5-2-1-3-6-19/h1-3,5-6,16-18,20H,4,7-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERNACUNMBBXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,2-Difluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2826881.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2826882.png)
![benzyl 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2826883.png)
![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate](/img/structure/B2826884.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2826888.png)
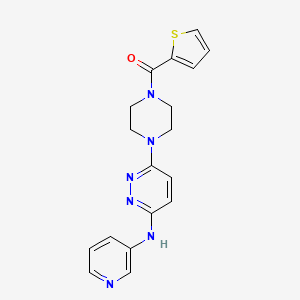

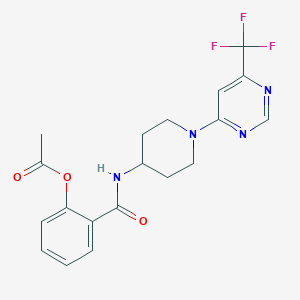
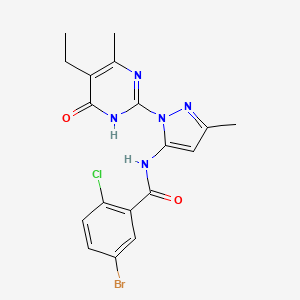
![4-Chloro-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2826895.png)
![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826897.png)

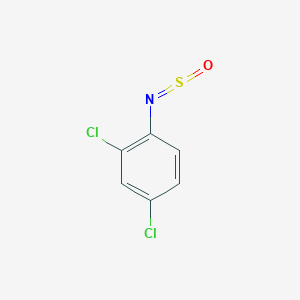
![1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826901.png)
